5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and nitration reactions. Common synthetic routes include:
Condensation Reaction: 2-aminopyridine reacts with an aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and nitro substituents.
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom.
5-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the nitro group.
Uniqueness
5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
947533-84-8 |
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Molecular Formula |
C13H8BrN3O2 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
5-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrN3O2/c14-12-2-1-3-13-15-11(8-16(12)13)9-4-6-10(7-5-9)17(18)19/h1-8H |
InChI Key |
CGZYETRIQIXGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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